7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is characterized by a benzodioxepine ring structure with a nitro group at the 7th position. This compound is typically found as a light yellow to yellow powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves several steps. One common method includes the nitration of 3,4-dihydro-2H-1,5-benzodioxepine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group forms 7-amino-3,4-dihydro-2H-1,5-benzodioxepine.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine: Similar structure but with different substitution patterns.
7-chloro-3,4-dihydro-2H-1,5-benzodioxepine: Chlorine atom instead of a nitro group.
7-amino-3,4-dihydro-2H-1,5-benzodioxepine: Amino group instead of a nitro group.
Uniqueness
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOYOGDBJZJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60410500 | |
Record name | 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60410500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78288-94-5 | |
Record name | 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60410500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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